![molecular formula C9H6BrClS B1413175 2-ブロモメチル-4-クロロベンゾ[b]チオフェン CAS No. 1858251-57-6](/img/structure/B1413175.png)

2-ブロモメチル-4-クロロベンゾ[b]チオフェン

説明

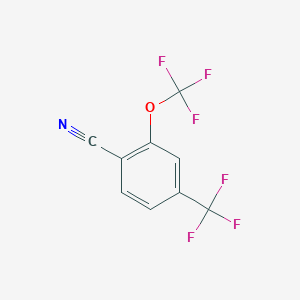

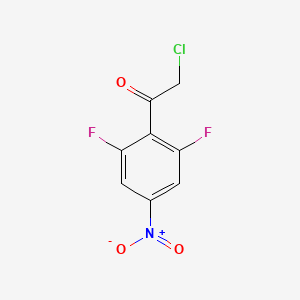

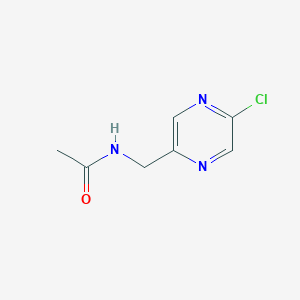

2-Bromomethyl-4-chloro-benzo[b]thiophene is a chemical compound with the molecular formula C9H6BrClS . It has generated considerable interest in various fields of research and industry.

Synthesis Analysis

The synthesis of thiophene derivatives, such as 2-Bromomethyl-4-chloro-benzo[b]thiophene, often involves palladium-catalyzed C-H arylation of electron-enriched heteroarenes with aryl bromides and aryl chlorides . Other methods include thiolation annulation reactions of 2-bromo alkynylbenzenes with sodium sulfide , and photocatalytic radical annulation processes of o-methylthio-arenediazonium salts with alkynes .Chemical Reactions Analysis

Thiophene-based compounds, including 2-Bromomethyl-4-chloro-benzo[b]thiophene, have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science . They are remarkably effective compounds with respect to their biological and physiological functions .Physical and Chemical Properties Analysis

2-Bromomethyl-4-chloro-benzo[b]thiophene has a molecular weight of 261.57 g/mol . More detailed physical and chemical properties were not found in the search results.科学的研究の応用

抗がん剤合成

2-ブロモメチル-4-クロロベンゾ[b]チオフェンは、さまざまな抗がん剤の合成における前駆体として利用されます。その反応性により、がん細胞の抑制に有効性が示されている新規チオフェン誘導体の作成が可能になります。 ブロモメチル位置に異なる基を置換できるため、特定の種類のがんに対して特定の活性を有する化合物を開発することができます .

抗アテローム性動脈硬化剤

この化合物は、抗アテローム性動脈硬化剤の合成にも役割を果たします。 チオフェン環の構造的柔軟性は、より大きな分子に組み込まれると、心臓病の主な原因であるアテローム性動脈硬化に影響を与える生物学的標的に作用することができます .

金属錯体化剤

2-ブロモメチル-4-クロロベンゾ[b]チオフェン内のチオフェン部分はリガンドとして作用し、さまざまな金属と錯体を形成することができます。 これらの錯体は、触媒、材料科学、および生物学的に関連する金属部位のモデルとしての潜在的な用途について研究されています .

殺虫剤の開発

研究者は、新規殺虫剤の開発におけるチオフェン誘導体の使用を探求しています。 チオフェンの硫黄含有環系は、これらの化合物の生物活性に不可欠であり、害虫駆除に対する新しいアプローチを提供することができます .

抗血栓溶解活性

2-ブロモメチル-4-クロロベンゾ[b]チオフェンから誘導されたものを含む、新規なチオフェン誘導体のシリーズが合成され、その抗血栓溶解活性についてスクリーニングされました。 この研究は、血栓の形成に関連する状態である血栓症に対する新しい治療法につながる可能性があります .

電子およびオプトエレクトロニクス用途

2-ブロモメチル-4-クロロベンゾ[b]チオフェンなどの化合物を使用して合成されたチオフェン系共役ポリマーは、その電子およびオプトエレクトロニクス特性に対して大きな関心を集めています。 これらの材料は、有機発光ダイオード(OLED)、太陽電池、トランジスタなどのデバイスで使用するために開発されています .

作用機序

Target of Action

It’s worth noting that synthetic thiophene derivatives have shown inhibitory effects against organisms likeB. subtilis, E. coli, P. vulgaris, and S. aureus .

Biochemical Pathways

It’s known that benzothiophene derivatives can participate in suzuki–miyaura cross-coupling reactions , which are widely applied transition metal catalyzed carbon–carbon bond forming reactions .

Result of Action

Synthetic thiophene derivatives have shown inhibitory effects against certain organisms , suggesting potential antimicrobial activity.

生化学分析

Biochemical Properties

2-Bromomethyl-4-chloro-benzo[b]thiophene plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been reported to exhibit inhibitory effects on certain enzymes, thereby modulating biochemical pathways. The compound’s bromomethyl and chloro substituents contribute to its reactivity and binding affinity with target biomolecules .

Cellular Effects

The effects of 2-Bromomethyl-4-chloro-benzo[b]thiophene on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can alter the expression of specific genes involved in cell proliferation and apoptosis. Additionally, it affects cellular metabolism by interacting with metabolic enzymes, leading to changes in metabolite levels .

Molecular Mechanism

At the molecular level, 2-Bromomethyl-4-chloro-benzo[b]thiophene exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. This binding can result in enzyme inhibition or activation, depending on the target. Furthermore, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Bromomethyl-4-chloro-benzo[b]thiophene change over time. The compound’s stability and degradation play a significant role in its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but can degrade over time, leading to a decrease in its biological activity. Long-term exposure to this compound has been associated with alterations in cellular processes and functions .

Dosage Effects in Animal Models

The effects of 2-Bromomethyl-4-chloro-benzo[b]thiophene vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological activity. Toxicity studies have indicated that high doses of this compound can cause adverse effects on organ function and overall health .

Metabolic Pathways

2-Bromomethyl-4-chloro-benzo[b]thiophene is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s metabolism can lead to the formation of active or inactive metabolites, which can further modulate its biological activity. Understanding the metabolic pathways of this compound is crucial for predicting its pharmacokinetics and potential drug interactions .

Transport and Distribution

The transport and distribution of 2-Bromomethyl-4-chloro-benzo[b]thiophene within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. The compound’s distribution can affect its overall biological activity and therapeutic potential .

Subcellular Localization

2-Bromomethyl-4-chloro-benzo[b]thiophene exhibits specific subcellular localization, which can impact its activity and function. Targeting signals and post-translational modifications play a role in directing the compound to specific compartments or organelles. Understanding its subcellular localization is essential for elucidating its mechanism of action and potential therapeutic applications .

特性

IUPAC Name |

2-(bromomethyl)-4-chloro-1-benzothiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrClS/c10-5-6-4-7-8(11)2-1-3-9(7)12-6/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEBFHJZNOSZBLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C(S2)CBr)C(=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrClS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-(1,3-Oxazol-5-yl)imidazo[1,2-a]pyridine](/img/structure/B1413100.png)